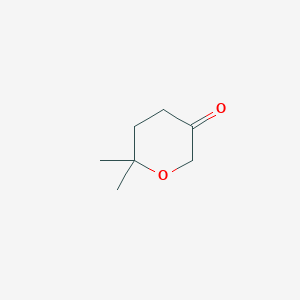
6,6-Dimethyldihydro-2H-pyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6-Dimethyldihydro-2H-pyran-3(4H)-one is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of two methyl groups at the 6th position and a dihydro-2H-pyran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyldihydro-2H-pyran-3(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1,3-propanediol with an acid catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous
Biological Activity
6,6-Dimethyldihydro-2H-pyran-3(4H)-one, a compound belonging to the dihydropyran family, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a six-membered ring with two methyl groups at the 6-position and a carbonyl group at the 3-position. The synthesis typically involves cyclization reactions that can be achieved through various methods, including Prins cyclization and other condensation reactions involving aldehydes and alcohols .
Antioxidant Activity
Research indicates that compounds in the dihydropyran class exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyrans can effectively scavenge free radicals such as DPPH and ABTS˙+, suggesting a potential for therapeutic applications in oxidative stress-related conditions . The presence of hydroxyl groups in these compounds enhances their reducing abilities, which is critical for their antioxidant activity.
Antimicrobial Properties
Dihydropyran derivatives have been evaluated for their antimicrobial activities. In particular, studies have demonstrated that certain analogs possess potent activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Effects
Several studies have explored the anticancer potential of this compound. Compounds within this class have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, certain derivatives were found to inhibit specific cancer cell lines with IC50 values in the micromolar range, indicating a promising avenue for cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in cancer progression or microbial metabolism.
- Cell Signaling Modulation : Certain derivatives may modulate signaling pathways related to apoptosis and cell survival, contributing to their anticancer effects .
Case Study 1: Antioxidant Evaluation
A study conducted on various dihydropyran derivatives demonstrated that the introduction of hydroxyl groups significantly enhanced their antioxidant capacity. The results indicated a direct correlation between structural modifications and increased radical scavenging activity .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of several dihydropyran compounds against Gram-positive and Gram-negative bacteria, specific derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents from this chemical scaffold .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6,6-dimethyloxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-6(8)5-9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRUTRCVYMVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














